molecular formula C14H12N8O B12178039 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12178039
M. Wt: 308.30 g/mol
InChI Key: QXVITIJHOAWNNP-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both triazolo and pyridine rings, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial-scale production, the process may be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of microwave irradiation can be particularly advantageous in reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazolo and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and also functions as an inverse agonist for RORγt . These interactions disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of triazolo, pyridine, and tetrazolo rings, along with the carboxamide group.

Properties

Molecular Formula

C14H12N8O

Molecular Weight

308.30 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H12N8O/c23-14(10-4-5-13-18-19-20-22(13)9-10)15-7-6-12-17-16-11-3-1-2-8-21(11)12/h1-5,8-9H,6-7H2,(H,15,23)

InChI Key

QXVITIJHOAWNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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